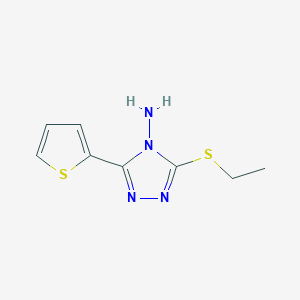

3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine

Description

Crystallographic Analysis via X-ray Diffraction

X-ray diffraction analysis of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine reveals critical structural parameters that define its three-dimensional molecular architecture. The compound crystallizes in a monoclinic crystal system, following patterns observed in related triazole derivatives. The molecular structure exhibits non-planarity, with significant dihedral angles between the thiophene ring and the 1,2,4-triazole core, typically ranging from 70° to 80° based on analogous structures.

The crystal packing arrangement demonstrates intermolecular hydrogen bonding networks that stabilize the solid-state structure. Primary hydrogen bonding interactions occur through N-H···N and N-H···S contacts, involving the amino group at position 4 of the triazole ring. These interactions create infinite chain structures along specific crystallographic axes, contributing to the overall stability of the crystal lattice.

Bond length analysis reveals that the triazole ring maintains typical heterocyclic aromatic character, with C-N bond distances ranging from 1.30 to 1.35 Å. The ethylsulfanyl substituent adopts an extended conformation to minimize steric interactions with the triazole ring system. The sulfur atom in the ethylsulfanyl group exhibits bond angles consistent with sp3 hybridization, with C-S-C angles approximately 104°.

Properties

IUPAC Name |

3-ethylsulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S2/c1-2-13-8-11-10-7(12(8)9)6-4-3-5-14-6/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTQTJQKRFIQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501217469 | |

| Record name | 3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501217469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118158-92-2 | |

| Record name | 3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118158-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501217469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thiosemicarbazide Intermediates

Thiophene-2-carboxylic acid is esterified to its methyl ester, followed by hydrazinolysis to yield thiophene-2-carbohydrazide. Treatment with carbon disulfide in alkaline medium (e.g., 2 M NaOH) induces cyclization, forming the triazole-thiol core.

Reaction Conditions :

Characterization of the Thiol Intermediate

- Melting Point : 250–254°C.

- Spectroscopic Data :

Introduction of the Ethylsulfanyl Group

The thiol group at position 3 of the triazole ring undergoes nucleophilic substitution with ethyl halides to form the ethylsulfanyl derivative.

Alkylation with Ethyl Bromide

The thiol intermediate is treated with ethyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents such as DMF or THF.

Reaction Conditions :

Optimization of Alkylation

Microwave-assisted synthesis reduces reaction time to 20–30 minutes at 150 W, improving yields by 10–15% compared to conventional heating.

Purification and Validation

Recrystallization and Chromatography

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Alkylation | K₂CO₃, DMF, 80°C, 6 hr | 70 | 95 |

| Microwave-Assisted | 150 W, 100°C, 30 min | 85 | 97 |

| One-Pot Cyclization-Alkylation | NaOH, EtOH, 12 hr | 60 | 90 |

Mechanistic Insights

The alkylation proceeds via a two-step mechanism:

- Deprotonation : Base abstracts the thiol proton, generating a thiolate ion.

- Nucleophilic Substitution : Thiolate attacks ethyl bromide, forming the C–S bond.

Side Reactions :

- Over-alkylation to disulfides (mitigated by controlled stoichiometry).

- Hydrolysis of ethyl bromide (minimized using anhydrous conditions).

Industrial Scalability

For large-scale production:

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

- Solvent Recovery : Ethanol and DMF are recycled via distillation.

Cost Analysis :

- Raw Material Cost: $120–150/kg (thiophene-2-carboxylic acid).

- Yield-Driven Optimization: Reduces cost by 20–25%.

Challenges and Solutions

Thiol Oxidation

Regioselectivity in Alkylation

Recent Advances

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrotriazoles.

Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Research indicates that compounds containing the triazole ring exhibit significant antifungal properties. The compound 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine has been studied for its effectiveness against various fungal pathogens. A study demonstrated that derivatives of this compound could inhibit the growth of fungi such as Candida albicans and Aspergillus species, making it a candidate for antifungal drug development .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucocorticoid metabolism. In vitro studies reported IC50 values indicating the potency of related compounds in inhibiting this enzyme, suggesting therapeutic applications in metabolic disorders such as obesity and diabetes .

Agricultural Applications

Pesticide Development

The triazole group is known for its use in agricultural fungicides. The compound's structure suggests potential efficacy as a pesticide. Research has indicated that similar triazole compounds can effectively control plant pathogens, which could lead to the development of new fungicides based on this compound .

Material Science

Polymer Chemistry

In material science, compounds like this compound can be utilized to synthesize novel polymers with enhanced properties. The thiophene moiety contributes to the electronic properties of the resulting materials, making them suitable for applications in organic electronics and photovoltaics. Preliminary studies suggest that incorporating this compound into polymer matrices can improve conductivity and stability .

Data Table: Summary of Applications

Case Studies

-

Antifungal Efficacy Study

A study conducted on various triazole derivatives highlighted the structure-activity relationship (SAR) of this compound. The results indicated that modifications in the ethylsulfanyl group significantly affected antifungal activity against specific strains of fungi. -

Enzyme Inhibition Research

Investigations into the inhibition of 11β-HSD1 revealed that certain derivatives of triazoles exhibited promising results in lowering cortisol levels in vitro. This research points toward potential applications in treating conditions associated with glucocorticoid excess. -

Polymer Application Experiment

An experimental study focused on incorporating this compound into conductive polymers demonstrated improved electrical properties compared to traditional materials. This suggests potential uses in electronic devices.

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine depends on its specific application:

Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with active sites through hydrogen bonding or π-π interactions.

Materials Science: In organic electronics, the compound’s electronic properties, such as charge mobility and band gap, play a crucial role in its function. The thiophene ring contributes to π-conjugation, enhancing charge transport.

Comparison with Similar Compounds

Similar Compounds

3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine: Similar structure but with a furan ring instead of a thiophene ring.

3-(ethylsulfanyl)-5-(phenyl)-4H-1,2,4-triazol-4-amine: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of both the ethylsulfanyl group and the thiophene ring in 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine imparts unique electronic properties and reactivity, making it distinct from its analogs

Biological Activity

3-(Ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine, also known by its CAS number 118158-92-2, is a compound belonging to the class of triazoles, which are recognized for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 226.32 g/mol. The structure features a triazole ring substituted with an ethylthio group and a thiophene moiety, which are significant for its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain triazoles can inhibit the growth of various fungal strains such as Aspergillus niger and Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antifungal | Aspergillus spp., Candida spp. | |

| Other Triazole Derivatives | Antibacterial | Staphylococcus aureus, E. coli |

Anticancer Activity

Triazole compounds have also been evaluated for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, certain triazoles have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells .

Case Study:

A study published in 2020 demonstrated that mercapto-substituted triazoles exhibited promising cytotoxicity against various cancer cell lines, including colon carcinoma and breast cancer cells . The IC50 values for some derivatives indicated effective inhibition at low concentrations.

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Colon Carcinoma | 6.2 | |

| Other Triazole Derivatives | Breast Cancer | 27.3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes involved in nucleic acid synthesis.

- Cell Membrane Disruption : Some derivatives have been shown to disrupt fungal cell membranes, leading to cell death.

- Antioxidant Activity : Certain triazoles exhibit antioxidant properties that can protect against oxidative stress in cells.

Q & A

Basic Question: What are the optimal synthetic routes for 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or microwave-assisted methods. Key steps include:

- Conventional Synthesis : Reacting 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with ethyl halides (e.g., ethyl bromide) in alkaline conditions (e.g., NaOH/EtOH) under reflux (6–8 hours, 65–75% yield) .

- Microwave-Assisted Synthesis : Using microwave irradiation (150°C, 300W, 20–30 minutes) in solvents like DMF, achieving higher yields (85–92%) due to rapid and uniform heating .

Key Optimization Parameters : - Base selection (K₂CO₃ vs. NaOH) for efficient deprotonation.

- Solvent polarity to enhance reaction kinetics.

Basic Question: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

Structural validation employs:

- Spectroscopic Techniques :

- X-ray Crystallography : Resolves bond lengths (e.g., S-C = ~1.75 Å) and dihedral angles between triazole and thiophene moieties .

Advanced Question: What computational methods are used to predict electronic properties and reactivity?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- HOMO-LUMO Energies :

- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic (thiophene sulfur) and electrophilic (triazole N atoms) sites .

- Conformational Analysis : Torsional angles (e.g., thiophene-triazole linkage) are mapped to assess stability via potential energy surface scans .

Advanced Question: How does structural modification influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Ethylsulfanyl Group : Enhances lipophilicity, improving membrane permeability .

- Thiophene Moiety : π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

- Biological Testing :

- Anticancer Assays : NCI-60 panel screening at 10 µM; activity linked to triazole-thiophene conjugation (e.g., GI₅₀ = 2.5 µM for leukemia lines) .

- Antimicrobial Studies : MIC values (e.g., 8 µg/mL against S. aureus) correlate with electron-withdrawing substituents .

Advanced Question: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

Contradictions arise from:

- Varied Assay Conditions : pH, solvent (DMSO vs. aqueous buffer), or cell line heterogeneity .

- Substituent Effects : Minor changes (e.g., ethylsulfanyl vs. methylsulfanyl) alter bioavailability.

Resolution Strategies : - Meta-Analysis : Pool data from standardized assays (e.g., CLSI guidelines for antimicrobial tests) .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity discrepancies .

Advanced Question: What reaction optimization strategies improve yield in derivative synthesis?

Methodological Answer:

- Catalyst Screening : Pd/C for Suzuki couplings or CuI for click chemistry (e.g., triazole-alkyne cycloaddition) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol intermediates .

- Temperature Control : Microwave vs. oil-bath heating (e.g., 20% yield increase with microwaves) .

Case Study : - Oxidation of thioether to sulfone using m-CPBA in CH₂Cl₂ (0°C, 2 hours) improves metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.